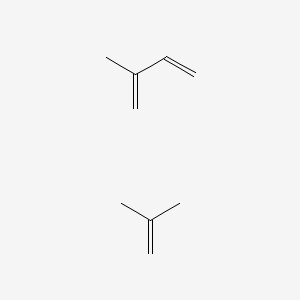
Butyl rubber
Cat. No. B1218949
Key on ui cas rn:
68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04644041
Procedure details


A 0.3% solution of 0.2 g of poly(isobutylene-co-isoprene) was prepared in 99.7% of a 1:2 mixture of 2,2,4-trimethylpentane and CCl4. The solution was purged with N2, heated to 75 C., 0.09 g of azobisisobutyronitrile was added, followed by 5 g of methylmethacrylate, added over a period of one half hour. The polymerization was carried out for 8 hours with constant mechanical stirring, under a N2 atmosphere. After cooling the reaction mixture to room temperature, the cleaning procedure used was identical to that of Example 1.


Name
Yield
0.3%

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](C)([CH2:4][CH:5](C)C)[CH3:3]>C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([CH3:4])=[CH2:1].[CH3:3][C:2]([CH:4]=[CH2:5])=[CH2:1] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CC(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was purged with N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 75 C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, 0.09 g of azobisisobutyronitrile was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added over a period of one half hour
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.3% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C.CC(=C)C=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
